

(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	(4-BROMO-3-
Compound Name:	METHYLPHENYLCARBONYL)PY
	RROLIDINE
Cat. No.:	B137811

[Get Quote](#)

An In-Depth Technical Guide to (4-Bromo-3-methylphenylcarbonyl)pyrrolidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and relevant workflows for (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone, a key organic building block in chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

(4-Bromo-3-methylphenylcarbonyl)pyrrolidine, also known as (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone, is a substituted aromatic amide.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	149105-15-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₂ H ₁₄ BrNO	[2] [3] [4] [5]
Molecular Weight	268.15 g/mol	[3] [4] [5] [6]
Predicted pKa	-1.50 ± 0.20	[7]
Predicted XLogP3	2.8	[6]
Purity (Commercial)	≥97%	[4]
Recommended Storage	Sealed in a dry environment at 2-8°C	[4] [7]

Synthesis and Experimental Protocols

While specific peer-reviewed synthesis protocols for **(4-bromo-3-methylphenylcarbonyl)pyrrolidine** are not extensively detailed in the literature, its structure lends itself to standard and well-established amide bond formation reactions. Below are two representative protocols based on common synthetic organic chemistry methods.

Protocol 1: Amide Coupling from Carboxylic Acid

This is the most common and versatile method, involving the activation of a carboxylic acid followed by reaction with an amine. The synthesis proceeds via the coupling of 4-bromo-3-methylbenzoic acid with pyrrolidine using a carbodiimide coupling agent like EDC with an additive such as HOBt to improve efficiency and minimize side reactions.[\[8\]](#)

Materials and Reagents:

- 4-bromo-3-methylbenzoic acid
- Pyrrolidine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)

- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

- Reaction Setup: To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM, add HOEt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
- Amine Addition: Add pyrrolidine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a base such as DIPEA (2.0 eq).
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO_3 solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **(4-bromo-3-methylphenylcarbonyl)pyrrolidine**.

Protocol 2: Acylation from Aroyl Chloride

This method involves converting the carboxylic acid to a more reactive aroyl chloride, which then readily reacts with the amine.

Materials and Reagents:

- 4-bromo-3-methylbenzoyl chloride (can be prepared from the carboxylic acid using thionyl chloride or oxalyl chloride)
- Pyrrolidine
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine
- 1M Hydrochloric Acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: Dissolve pyrrolidine (1.1 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM in a flask cooled in an ice bath (0°C).
- Acyl Chloride Addition: Slowly add a solution of 4-bromo-3-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
- Work-up and Purification: Follow the work-up and purification steps (4-6) as described in Protocol 1.

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic pathway for producing **(4-bromo-3-methylphenylcarbonyl)pyrrolidine** via the amide coupling reaction described in Protocol 1.

[Click to download full resolution via product page](#)

Caption: General workflow for amide coupling synthesis.

Biological Activity and Signaling Pathways

Currently, there is no publicly available research data detailing specific biological activities or associated signaling pathways for **(4-bromo-3-methylphenylcarbonyl)pyrrolidine**. It is primarily classified and sold as an organic building block for use in chemical synthesis and drug discovery research.^[1] Its utility lies in its potential as an intermediate for constructing more complex molecules with potential pharmacological properties. The pyrrolidine moiety is a common scaffold in many biologically active compounds.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 149105-15-7|(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 2. (4-BROMO-3-METHYLPHENYL)(PYRROLIDIN-1-YL)METHANONE | 149105-15-7
[amp.chemicalbook.com]
- 3. (4-BROMO-3-METHYLPHENYL)(PYRROLIDIN-1-YL)METHANONE CAS#: 149105-15-7
[amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. (4-Bromo-3-methylphenyl)-pyrrolidin-2-ylmethanone | C12H14BrNO | CID 82553717 -
PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4-BROMO-3-METHYLPHENYL)(PYRROLIDIN-1-YL)METHANONE CAS#: 149105-15-7
[m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and
Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(4-BROMO-3-METHYLPHENYL)CARBONYL]PYRROLIDINE chemical properties]. BenchChem, [2026].
[Online PDF]. Available at: [<https://www.benchchem.com/product/b137811#4-bromo-3-methylphenylcarbonyl-pyrrolidine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com